2-chloro-N-ethyl-4-fluorobenzamide
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Overview
Description
2-chloro-N-ethyl-4-fluorobenzamide is an organic compound with the molecular formula C9H9ClFNO. It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 2-position, an ethyl group at the nitrogen atom, and a fluorine atom at the 4-position. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-4-fluorobenzamide typically involves the following steps:
Nitration of Benzene: The starting material, benzene, undergoes nitration to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to aniline.
Acylation: Aniline is acylated to form N-ethylbenzamide.
Halogenation: The benzamide derivative is then subjected to halogenation to introduce the chlorine and fluorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of catalysts to enhance reaction rates and yields. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-ethyl-4-fluorobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-chloro-N-ethyl-4-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-ethyl-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. The compound’s unique structure allows it to bind to certain active sites, thereby modulating the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-methyl-4-fluorobenzamide
- 2-chloro-N-ethyl-4-chlorobenzamide
- 2-chloro-N-ethyl-4-bromobenzamide
Uniqueness
2-chloro-N-ethyl-4-fluorobenzamide is unique due to the specific combination of chlorine, ethyl, and fluorine substituents on the benzamide core. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
2-chloro-N-ethyl-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c1-2-12-9(13)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAPQBHRMKFMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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